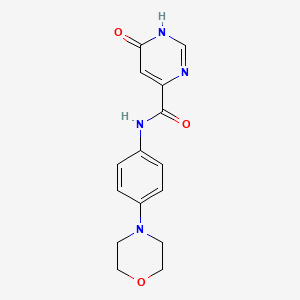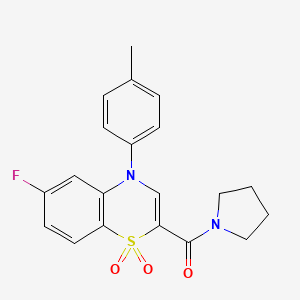![molecular formula C13H13ClO2 B2893675 Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 131515-50-9](/img/structure/B2893675.png)
Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the molecular formula C13H13ClO2 . It has an average mass of 236.694 Da and a monoisotopic mass of 236.060410 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate” consists of a bicyclo[1.1.1]pentane core with a 3-chlorophenyl group and a methyl ester group attached . Bicyclo[1.1.1]pentane is a highly strained molecule .Aplicaciones Científicas De Investigación
Materials Science: Molecular Rods and Rotors
BCP derivatives have been utilized as molecular rods and rotors in materials science due to their rigid and symmetrical structure . This application could be extended to the methylated BCP derivative, potentially serving as a component in the design of new materials with specific mechanical properties.
Supramolecular Chemistry: Linker Units
In supramolecular chemistry, BCP derivatives act as linker units due to their ability to maintain structural integrity under various conditions . The methylated BCP could similarly be used to connect larger molecular structures in a stable manner.
Liquid Crystals
The unique geometry of BCP derivatives makes them suitable for use in liquid crystals, which are materials that exhibit properties between those of conventional liquids and solid crystals . Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate might find applications in the development of advanced display technologies.
Fluorescence Resonance Energy Transfer (FRET) Sensors
BCP derivatives have been explored as components in FRET sensors , which are used to detect molecular interactions based on energy transfer between two fluorescent molecules. The subject compound could potentially enhance the sensitivity or stability of such sensors.
Metal–Organic Frameworks (MOFs)
MOFs are structures composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional networks . BCP derivatives have been investigated for their use in MOFs, suggesting that the methylated BCP could contribute to the development of new MOF materials with unique properties.
Pharmaceutical Applications: Bioisosteres
BCP derivatives have been identified as bioisosteres for various functional groups in pharmaceutical compounds . Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate could serve as a bioisostere, potentially improving the pharmacokinetic properties of drug molecules.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO2/c1-16-11(15)13-6-12(7-13,8-13)9-3-2-4-10(14)5-9/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQUJUMCHQFHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2893592.png)
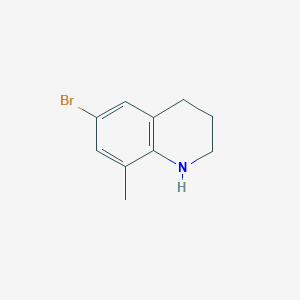
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2893597.png)
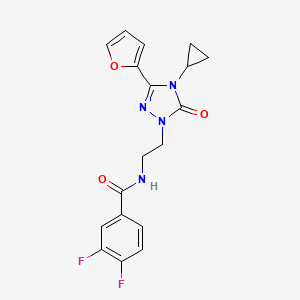
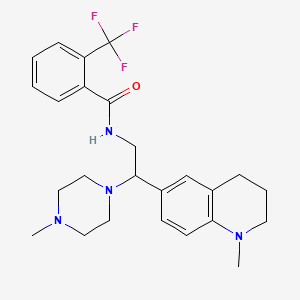
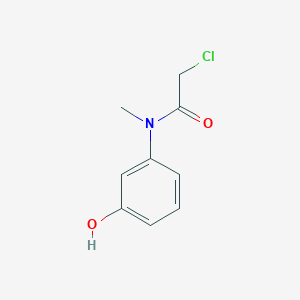
![2-[[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2893607.png)
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2893609.png)

methanone](/img/structure/B2893611.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2893612.png)
![2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2893613.png)
